molecular formula C7H3BrN2O5 B8636665 5-Bromo-2,4-dinitrobenzaldehyde

5-Bromo-2,4-dinitrobenzaldehyde

Cat. No.: B8636665
M. Wt: 275.01 g/mol
InChI Key: RHBYFCYFCRTTKQ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dinitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrN2O5 and its molecular weight is 275.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3BrN2O5

Molecular Weight

275.01 g/mol

IUPAC Name

5-bromo-2,4-dinitrobenzaldehyde

InChI

InChI=1S/C7H3BrN2O5/c8-5-1-4(3-11)6(9(12)13)2-7(5)10(14)15/h1-3H

InChI Key

RHBYFCYFCRTTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To ice cold conc. sulphuric acid (360 mL) was added fuming nitric acid (180 mL) dropwise followed by (ii) (60 g, 0.26 mol) dropwise over 15 min. The reaction mixture was stirred for 10 min and then allowed to warm to RT. After 30 min, the reaction mixture was heated at 45° C. for 2 h and then at 50° C. for 3 h and then allowed to cool to RT. The reaction mixture was then poured carefully over ice-water and the organics were extracted into chloroform (500 mL). The volatiles were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography eluting with EtOAc:n-hexane (gradient elution from 5% to 30% v/v) to give (iii) (5.1 g, 7%).
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
7%

Synthesis routes and methods II

Procedure details

To ice cold sulphuric acid (360 mL) was added fuming nitric acid (180 mL). 5-bromo-2-nitrobenzaldehyde (60 g, 0.26 mol) was added to the solution within 15 min. The reaction mixture was stirred for 10 minutes at the same temperature then at RT for 30 min, at 45° C. for 2 h and finally at 50° C. for 3 h, at which time TLC showed complete reaction. The reaction mixture was poured into ice water and extracted with chloroform to give a mixture of products which was separated by flash column chromatography eluting with PE/EtOAc (20/1 to 3/1). The desired 5-bromo-2,4-dinitrobenzaldehyde was isolated as white solid (6.5 g, 9%). 1H-NMR (CDCl3, 400 MHz) δ 10.48 (s, 1H), 8.61 (s, 1H), 8.30 (s, 1H). MS (M+H)+: 275/277.
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
9%

Synthesis routes and methods III

Procedure details

To ice cold conc. sulphuric acid (360 mL) was added fuming nitric acid (180 mL) and to this solution was added compound (ii) (60 g, 0.26 mol) within 15 min. The reaction mixture was stirred for 10 min at same temperature then at RT for 30 min, at 45° C. for 2 h and finally at 50° C. for 3 h at which time TLC showed complete reaction. The reaction mixture was quenched in ice water and extracted with chloroform to give a mixture of products which was separated by flash column chromatography eluting with EtOAc/hexane (5-30%). The desired 5-bromo-2,4-dinitrobenzaldehyde (iii) was isolated as white solid (5.1 g, 7%).
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.